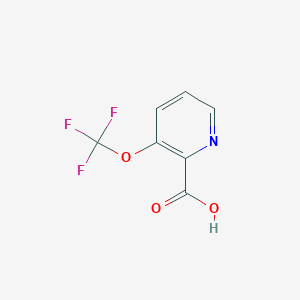

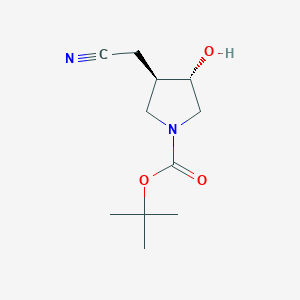

tert-Butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

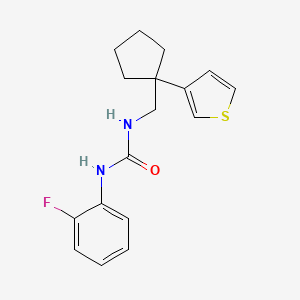

The compound contains a tert-butyl group, a cyanomethyl group, and a hydroxypyrrolidine group. The tert-butyl group is a simple hydrocarbon moiety that is often used in chemical transformations due to its unique reactivity pattern . The cyanomethyl group contains a nitrile functional group, which is often involved in various chemical reactions. The hydroxypyrrolidine group contains a pyrrolidine ring, a common motif in many natural products and pharmaceuticals.

Synthesis Analysis

While specific synthesis methods for this compound are not available, the tert-butyl group is often introduced into molecules using tert-butyl lithium or tert-butanol . The cyanomethyl group can be introduced using cyanide sources and the appropriate alkyl halide. The hydroxypyrrolidine ring can be synthesized using various methods, including cyclization reactions .Chemical Reactions Analysis

The reactivity of this compound would be largely determined by its functional groups. The tert-butyl group is relatively inert but can participate in some reactions under certain conditions . The cyanomethyl group is much more reactive, particularly towards nucleophiles. The hydroxypyrrolidine ring can also participate in various reactions, particularly those involving the hydroxyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitrile and hydroxyl groups would likely make this compound more polar and potentially increase its solubility in polar solvents .科学的研究の応用

Enzyme-Catalyzed Kinetic Resolution

The first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate demonstrated a novel resolution method with enantioselectivity, showcasing its potential in producing enantiomerically pure compounds. This process underscores the compound's role in achieving high enantioselectivities in the synthesis of pharmaceuticals and fine chemicals (Faigl et al., 2013).

Synthesis of Key Intermediates

Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin, was synthesized showcasing the compound's utility in the biosynthesis of essential molecules such as fatty acids, sugars, and α-amino acids. This highlights its importance in the synthesis of water-soluble vitamins involved in metabolic cycles (Shuanglin Qin et al., 2014).

Novel Methodologies for Asymmetric Synthesis

Research demonstrates the compound's utility in asymmetric synthesis, such as in the iron(II)-catalyzed oxidation of sp^3 C-H bonds adjacent to a nitrogen atom, offering a pathway to synthesize complex molecules with potential pharmaceutical applications. This underscores its role in developing new synthetic methodologies (Ying Wei et al., 2011).

Additionally, studies on palladium-catalyzed three-component reactions and the synthesis of new chiral auxiliaries further illustrate the compound's versatility in organic synthesis, enabling the construction of complex molecular architectures (Guanyinsheng Qiu et al., 2017); (A. Studer et al., 1995).

作用機序

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s used as a pharmaceutical, its mechanism would depend on the biological target. If it’s used as a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reagents present .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(4-5-12)9(14)7-13/h8-9,14H,4,6-7H2,1-3H3/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZMTYJWURGDSB-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2738176.png)

![N-[(6-Cyclohexyloxypyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2738178.png)

![7-chloro-4-(2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline](/img/structure/B2738179.png)

![3-(Isopropyl)indeno[3,2-C]pyrazole](/img/structure/B2738181.png)

![1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2738192.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide](/img/structure/B2738193.png)